molecular formula C27H39I3N3OP B222319 4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide CAS No. 172421-42-0

4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide

Cat. No. B222319
CAS RN: 172421-42-0
M. Wt: 833.3 g/mol
InChI Key: MYGFCVWMALLUJH-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide, commonly known as PET, is a highly polar and water-soluble compound that has been extensively studied for its potential applications in various scientific fields. PET is a triiodide salt that contains a central phosphorous atom, which is covalently bonded to three pyridinium rings. The compound has been shown to possess unique physicochemical properties that make it an attractive candidate for a wide range of applications, including biomedical research, catalysis, and materials science.

Mechanism of Action

The mechanism of action of PET is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of key enzymes involved in cellular metabolism. PET has been shown to interact with a variety of cellular targets, including DNA, RNA, and proteins. The compound has also been shown to possess potent ionophoric activity, which may contribute to its antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
PET has been shown to possess a variety of biochemical and physiological effects, including the inhibition of cellular respiration, the disruption of cellular membranes, and the inhibition of key enzymes involved in cellular metabolism. The compound has also been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

PET has several advantages as a research tool, including its high water solubility, its potent antimicrobial and antifungal properties, and its ability to interact with a variety of cellular targets. However, PET also has some limitations, including its relatively high cost and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on PET, including the development of new PET-based antibiotics and antifungal agents, the investigation of the compound's potential as a cancer therapy, and the development of new PET-based materials for use in catalysis and materials science. In addition, further research is needed to fully understand the mechanism of action of PET and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

PET can be synthesized using a variety of methods, including the reaction of triethylphosphine with iodine in the presence of pyridine. The resulting PET salt can be purified using a variety of techniques, including recrystallization and column chromatography. The synthesis of PET is relatively straightforward and can be performed on a large scale, making it an attractive compound for industrial applications.

Scientific Research Applications

PET has been extensively studied for its potential applications in biomedical research. The compound has been shown to possess potent antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. PET has also been shown to possess potent antitumor activity, making it a potential candidate for the development of new cancer therapies. In addition, PET has been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.

properties

CAS RN

172421-42-0

Product Name

4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide

Molecular Formula

C27H39I3N3OP

Molecular Weight

833.3 g/mol

IUPAC Name

4-[2-[bis[2-(1-ethylpyridin-1-ium-4-yl)ethyl]phosphoryl]ethyl]-1-ethylpyridin-1-ium;triiodide

InChI

InChI=1S/C27H39N3OP.3HI/c1-4-28-16-7-25(8-17-28)13-22-32(31,23-14-26-9-18-29(5-2)19-10-26)24-15-27-11-20-30(6-3)21-12-27;;;/h7-12,16-21H,4-6,13-15,22-24H2,1-3H3;3*1H/q+3;;;/p-3

InChI Key

MYGFCVWMALLUJH-UHFFFAOYSA-K

SMILES

CC[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)CC)CCC3=CC=[N+](C=C3)CC.[I-].[I-].[I-]

Canonical SMILES

CC[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)CC)CCC3=CC=[N+](C=C3)CC.[I-].[I-].[I-]

synonyms

4-[2-[bis[2-(1-ethylpyridin-4-yl)ethyl]phosphoryl]ethyl]-1-ethyl-pyrid ine triiodide

Origin of Product

United States

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